molecular formula C11H21NO B13166477 5-(1-Aminopropan-2-yl)spiro[3.4]octan-5-ol

5-(1-Aminopropan-2-yl)spiro[3.4]octan-5-ol

Cat. No.: B13166477
M. Wt: 183.29 g/mol
InChI Key: JSRGHANWXSUXMO-UHFFFAOYSA-N
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Description

5-(1-Aminopropan-2-yl)spiro[3.4]octan-5-ol is a chemical compound with the molecular formula C₁₁H₂₁NO and a molecular weight of 183.29 g/mol . This compound is characterized by its unique spiro structure, which consists of a bicyclic system where two rings share a single atom. The presence of an amino group and a hydroxyl group in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminopropan-2-yl)spiro[3.4]octan-5-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spiro[3.4]octanone derivative with an amine in the presence of a reducing agent. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 50-100°C)

    Solvent: Common solvents like ethanol or methanol

    Catalyst: Acid or base catalysts to facilitate the reaction

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-(1-Aminopropan-2-yl)spiro[3.4]octan-5-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a secondary or tertiary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions may produce halogenated derivatives.

Scientific Research Applications

5-(1-Aminopropan-2-yl)spiro[3.4]octan-5-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(1-Aminopropan-2-yl)spiro[3.4]octan-5-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in its structure allow it to form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.4]octan-5-ol: Lacks the amino group, making it less versatile in chemical reactions.

    5-(1-Aminopropan-2-yl)spiro[3.4]octan-4-ol: Similar structure but with the hydroxyl group at a different position, leading to different reactivity and properties.

Uniqueness

5-(1-Aminopropan-2-yl)spiro[3.4]octan-5-ol is unique due to its specific combination of functional groups and spiro structure. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

8-(1-aminopropan-2-yl)spiro[3.4]octan-8-ol

InChI

InChI=1S/C11H21NO/c1-9(8-12)11(13)7-3-6-10(11)4-2-5-10/h9,13H,2-8,12H2,1H3

InChI Key

JSRGHANWXSUXMO-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CCCC12CCC2)O

Origin of Product

United States

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